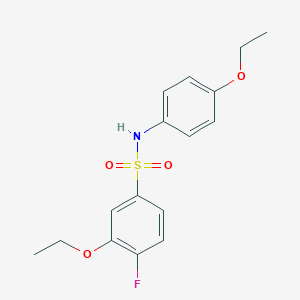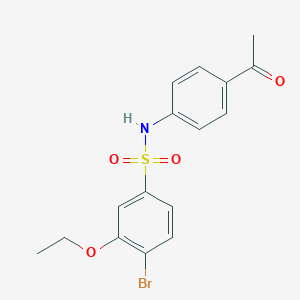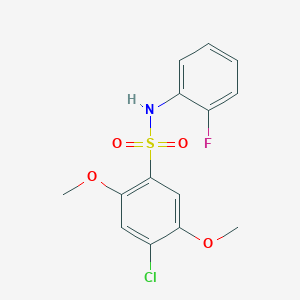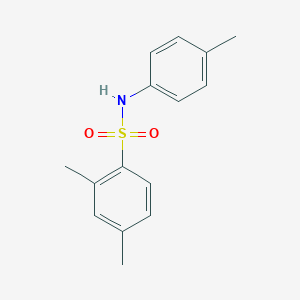
2,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide, also known as sulcotrione, is a herbicide that is widely used in the agricultural industry. It belongs to the family of sulfonylurea herbicides, which are known for their selective activity against broadleaf weeds and grasses. Sulcotrione has been found to be effective in controlling a wide range of weeds, including pigweed, foxtail, and waterhemp.
Aplicaciones Científicas De Investigación
Sulcotrione has been extensively studied for its herbicidal activity against various weeds. It has been found to be effective in controlling weeds in various crops such as corn, soybean, cotton, and wheat. Sulcotrione has also been studied for its potential use in weed management in non-crop areas such as roadsides and industrial sites. In addition, 2,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide has been investigated for its potential use in combination with other herbicides to improve weed control efficacy.
Mecanismo De Acción
Sulcotrione acts by inhibiting the biosynthesis of branched-chain amino acids in plants, which are essential for protein synthesis and cell division. This inhibition leads to the accumulation of toxic levels of certain amino acids, which ultimately results in plant death. Sulcotrione is a selective herbicide, meaning that it only affects certain plants and not others. This selectivity is due to differences in the way that different plants metabolize and utilize branched-chain amino acids.
Biochemical and Physiological Effects:
Sulcotrione has been found to have minimal impact on non-target organisms such as mammals, birds, and fish. This is because the biochemical pathways that 2,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide targets are unique to plants and not present in animals. However, 2,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide may have some impact on non-target plants that are closely related to the target weeds. Sulcotrione has also been found to have minimal impact on soil microorganisms, which are important for soil health and fertility.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sulcotrione is a widely used herbicide, and its mechanism of action is well-understood. This makes it a useful tool for studying plant physiology and biochemistry. Sulcotrione is also relatively easy to apply and has a low risk of environmental contamination. However, 2,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide has some limitations for lab experiments. For example, its selectivity for certain plants may make it difficult to use in studies that require a broader range of plant species. In addition, 2,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide may have some impact on non-target plants, which could confound experimental results.
Direcciones Futuras
There are several areas of future research that could be pursued with 2,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide. One area is the development of new formulations and application methods that improve its efficacy and reduce its impact on non-target organisms. Another area is the investigation of 2,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide's potential for use in combination with other herbicides to improve weed control efficacy. Finally, there is a need for further research into the ecological impacts of 2,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide, particularly on non-target plants and soil microorganisms.
Métodos De Síntesis
The synthesis of 2,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 4-methylphenylamine in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as crystallization and chromatography. The synthesis of 2,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide has been well-established, and it is commercially available in various forms.
Propiedades
Fórmula molecular |
C15H17NO2S |
|---|---|
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
2,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H17NO2S/c1-11-4-7-14(8-5-11)16-19(17,18)15-9-6-12(2)10-13(15)3/h4-10,16H,1-3H3 |
Clave InChI |
AJCNHLVLSVABDS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)C)C |
SMILES canónico |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





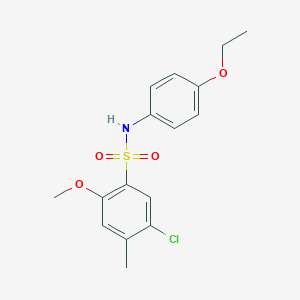


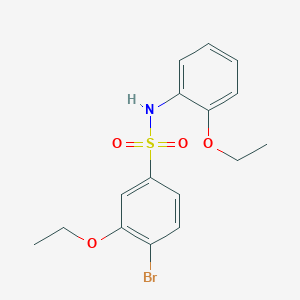
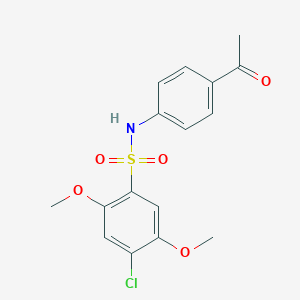
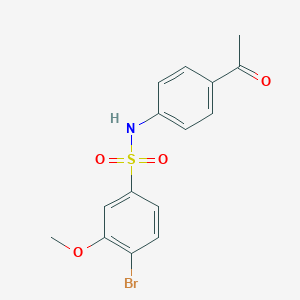
![N-(4-{[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229072.png)
![Ethyl 4-{[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B229076.png)

